molecular formula C20H32O B017957 all-trans-13,14-Dihydroretinol CAS No. 115797-14-3

all-trans-13,14-Dihydroretinol

Cat. No.: B017957
CAS No.: 115797-14-3
M. Wt: 288.5 g/mol
InChI Key: OVBOQVAIYMSUDT-HRYGCDPOSA-N
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Biological Activity

All-trans-13,14-Dihydroretinol (DROL) is a metabolite derived from all-trans-retinol, a form of vitamin A. This compound has garnered attention for its potential biological activities, particularly in the context of cellular differentiation, vision, and immune responses. This article delves into the biological activity of DROL, highlighting its metabolic pathways, receptor interactions, and implications for health.

Metabolism and Formation

This compound is formed through the enzymatic action of retinol saturase (RetSat), which converts all-trans-retinol into DROL by saturating the 13-14 double bond. This conversion is crucial as it marks the first step in generating various biologically active retinoids from dietary vitamin A sources. The metabolic pathway can be summarized as follows:

  • Dietary Retinol Absorption : All-trans-retinol is absorbed from dietary sources.
  • Conversion to DROL : RetSat catalyzes the conversion of all-trans-retinol to this compound.
  • Further Metabolism : DROL can be further metabolized to produce other active retinoids or serve as a precursor in retinol degradation pathways .

Receptor Activation

DROL exhibits significant biological activity through its interaction with nuclear receptors. It has been shown to activate retinoic acid receptor/retinoid X receptor (RAR/RXR) heterodimers but not RXR homodimers in cell-based assays. This selectivity suggests that DROL may play a role in gene regulation and cellular processes influenced by retinoids .

Implications for Vision and Development

Retinoids are essential for vision and developmental processes in vertebrates. DROL's role as a ligand for nuclear receptors implies that it may influence gene expression related to retinal function and development. For instance, retinoids are known to regulate genes involved in photoreceptor development and maintenance .

Case Studies and Research Findings

Several studies have explored the biological implications of DROL:

  • In Vivo Studies : Research involving Lrat−/− mice (which lack lecithin-retinol acyltransferase) demonstrated that DROL can be detected in vivo when these mice are supplemented with retinyl palmitate. This finding indicates that DROL is not only produced endogenously but also has physiological relevance .
  • Cell Culture Experiments : In vitro studies have shown that DROL can activate transcriptional responses in reporter assays, confirming its role as a bioactive compound capable of influencing gene expression through nuclear receptor pathways .

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

Biological ActivityDescription
Receptor Activation Activates RAR/RXR heterodimers; does not activate RXR homodimers .
Vision Regulation Potential role in retinal function and photoreceptor development .
Cellular Differentiation Influences gene expression related to cell growth and differentiation .
Immune Function May play a role in modulating immune responses through gene regulation .

Future Directions

Research into this compound is still evolving. Future studies are needed to:

  • Elucidate the full spectrum of biological activities associated with DROL.
  • Investigate its potential therapeutic applications in vision-related disorders or developmental abnormalities.
  • Explore its interactions with other retinoids and their combined effects on health.

Properties

IUPAC Name

(4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-4,6,8-trien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-12,17,21H,7,10,13-15H2,1-5H3/b9-6+,12-11+,16-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBOQVAIYMSUDT-HRYGCDPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(C)CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(C)CCO)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201315313
Record name 13,14-Dihydroretinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201315313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name All-trans-13,14-dihydroretinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011618
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

115797-14-3
Record name 13,14-Dihydroretinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115797-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 13,14-Dihydroretinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201315313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name All-trans-13,14-dihydroretinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011618
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: 13,14-dihydroretinol, a metabolite of vitamin A, primarily acts as a weak agonist for retinoic acid receptors (RARs) [, ]. While it can bind to RARs, its ability to activate downstream gene transcription is significantly lower compared to all-trans-retinoic acid []. This suggests a potential modulatory role in retinoid-dependent processes. Research suggests dihydroretinoids may influence PPARγ activity, a key regulator of adipogenesis, impacting lipid accumulation []. Additionally, 13,14-dihydroretinol promotes efferocytosis in macrophages, likely through upregulating bone morphogenetic protein-2 (BMP-2) and Smad3 [].

A: 13,14-dihydroretinol is formed by the saturation of the 13-14 double bond in all-trans-retinol. It exists as two enantiomers, (R) and (S), with the (R)-enantiomer being the naturally occurring form [].

  • Spectroscopic Data: Compared to all-trans-retinol, which has a UV absorbance maximum (λmax) at 325 nm, 13,14-dihydroretinol exhibits a shifted λmax at 290 nm due to the saturation of the double bond []. Mass spectrometry analysis confirms the saturation with a molecular ion peak (m/z) at 288 [].

ANone: 13,14-Dihydroretinol itself doesn't possess known catalytic properties. It functions as a metabolite within the vitamin A pathway.

A: While the provided research doesn't explicitly detail computational studies on 13,14-dihydroretinol, researchers have designed 12-substituted-13,14-dihydroretinols for potential use as affinity labels for retinol-binding and processing proteins []. This suggests potential applications for computational chemistry in understanding dihydroretinoid interactions with target proteins.

A: SAR studies indicate that the stereochemistry at the C13 position significantly influences the biological activity of 13,14-dihydroretinoic acid, the oxidized metabolite of 13,14-dihydroretinol. The (13S)-enantiomer demonstrates stronger RAR agonist activity and inhibits adipocyte differentiation more potently compared to the naturally occurring (13R)-enantiomer []. This highlights the importance of stereospecificity in ligand-receptor interactions.

ANone: Limited information is available regarding specific formulation strategies for 13,14-dihydroretinol. Like other retinoids, it's likely susceptible to degradation from light, oxygen, and heat, necessitating protective measures during storage and handling.

A: A key milestone was the discovery and characterization of retinol saturase (RetSat), the enzyme responsible for converting all-trans-retinol to 13,14-dihydroretinol []. This finding established a novel pathway in vitamin A metabolism and spurred further investigations into the biological roles of dihydroretinoids []. The identification of 13,14-dihydroretinol in various tissues, including liver, kidney, and intestine, of animals fed a normal diet indicated its presence as an endogenous metabolite [].

A: The study of 13,14-dihydroretinol bridges several disciplines, including biochemistry, nutrition, cell biology, and pharmacology. Research in this area benefits from synergies between these fields. For example, understanding the role of 13,14-dihydroretinol in adipocyte differentiation requires integrating knowledge from lipid metabolism, transcriptional regulation by nuclear receptors, and cell signaling pathways [].

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